5,6,11,12-Tetrahydrochrysene-2,8-diol is a synthetic compound primarily studied for its interactions with estrogen receptors. It is classified as a non-steroidal estrogen receptor modulator and has garnered attention in the context of hormone-related research, particularly concerning its potential role as an antagonist of estrogen receptor beta.
This compound is derived from the chrysene family and features hydroxyl groups at the 2 and 8 positions, along with ethyl substitutions at the 5 and 11 positions. Its IUPAC name is (5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol. The compound has been cataloged in various chemical databases such as PubChem and ChEBI, indicating its relevance in scientific research and potential applications in pharmacology .
The synthesis of 5,6,11,12-tetrahydrochrysene-2,8-diol typically involves multi-step organic reactions starting from simpler precursors. Common methods include:
The technical details of these reactions include the use of solvents like dichloromethane and controlled temperatures to ensure high yields and purity of the final product .
The molecular formula for 5,6,11,12-tetrahydrochrysene-2,8-diol is C22H24O2. The compound's structure can be represented by the following key identifiers:
This compound exhibits a complex polycyclic structure that contributes to its biological activity .
5,6,11,12-tetrahydrochrysene-2,8-diol can undergo various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used during the synthesis .
The mechanism of action for 5,6,11,12-tetrahydrochrysene-2,8-diol primarily involves its interaction with estrogen receptors. The compound acts as an antagonist for estrogen receptor beta by inducing conformational changes that destabilize the active state of the receptor. This passive-antagonism mechanism allows it to inhibit estrogen-mediated transcriptional activity effectively .
The physical properties of 5,6,11,12-tetrahydrochrysene-2,8-diol include:
Chemical properties include its solubility in organic solvents due to its hydrophobic nature and reactivity towards electrophiles due to the presence of hydroxyl groups.
Relevant analyses such as NMR spectroscopy confirm the structure and purity of synthesized compounds .
5,6,11,12-Tetrahydrochrysene-2,8-diol has several scientific applications:
The stereochemistry of 5,6,11,12-tetrahydrochrysene-2,8-diol (THC) critically determines its estrogen receptor (ER) subtype selectivity. The (R,R)-enantiomer exhibits a 10-fold higher binding affinity for ERβ (Ki = 3.6 nM) compared to ERα (Ki = 9.0 nM), while the (S,S)-enantiomer shows 20-fold lower affinity for ERβ relative to its (R,R)-counterpart [3] [5] [9]. This enantiomeric divergence arises from chiral recognition pockets within the ligand-binding domains (LBDs) of ER subtypes. Structural analyses reveal that ERβ’s Met336 and Ile373 (versus ERα’s Leu384 and Met421) create a sterically constrained environment that preferentially accommodates the (R,R)-configuration [2] [6].
Table 1: Binding Affinities and Functional Activities of THC Enantiomers
Enantiomer | ERα Affinity (Ki) | ERβ Affinity (Ki) | ERα Activity | ERβ Activity |
---|---|---|---|---|
(R,R)-THC | 9.0 nM | 3.6 nM | Agonist | Antagonist |
(S,S)-THC | Comparable to (R,R) | 20-fold lower than (R,R) | Agonist | Agonist |
The hydroxyl group positioning at C2 and C8 in (R,R)-THC forms optimal hydrogen bonds with ERβ’s His475 and Arg346, while its trans-diethyl orientation minimizes steric clashes with ERβ-specific residues [6] [10]. This stereoselective binding underpins the pharmacological dichotomy observed between enantiomers.
The antagonism of (R,R)-THC at ERβ operates through a novel "passive" mechanism distinct from classical ER antagonists like tamoxifen or raloxifene. X-ray crystallography (PDB ID: 1L2J) demonstrates that (R,R)-THC fails to reposition Helix 12 (H12) into the active conformation, without physically displacing it through steric hindrance [7] [10]. In ERβ’s ligand-binding pocket, the (R,R)-diethyl groups prevent:
Table 2: Structural Features of (R,R)-THC Bound to ERβ vs. Classical Antagonists
Feature | (R,R)-THC/ERβ Complex | Classical Antagonist/ER Complex |
---|---|---|
Helix 12 Position | Dynamic, disordered | Static, displaced from binding groove |
Coactivator Binding Site | Partially accessible | Sterically blocked |
Ligand-Induced Conformational Change | Minimal stabilization of H3-H5 loop | Major H11-H12 rearrangement |
Antagonism Mechanism | Passive (failure to stabilize) | Active (steric exclusion) |
This conformational instability precludes formation of the hydrophobic cleft required for coactivator recruitment (e.g., SRC-1), effectively silencing transcriptional activity without receptor degradation [7] [10]. The mechanism is "passive" because it arises from the ligand’s inability to trigger stabilization rather than active obstruction of the coactivator interface [2].
In contrast to its enantiomeric counterpart, (S,S)-THC functions as a full agonist at both ERα and ERβ, albeit with reduced ERβ affinity [3] [6]. Structural and functional analyses reveal:
Functional assays show (S,S)-THC’s agonist potency (EC50) is 3-fold higher at ERα than ERβ, correlating with its reduced binding affinity for ERβ [3]. This enantiomer’s permissive conformation allows it to mimic endogenous estradiol’s H12 positioning in both receptors, activating transcription at estrogen response elements (EREs) [6].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3